Cas no 1019101-48-4 ((2E)-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide)
(2E)-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide Chemical and Physical Properties
Names and Identifiers
-
- (2E)-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide
- VU0631925-1
- (E)-N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide
- 1019101-48-4
- AKOS024492810
- F5036-0024
- N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)cinnamamide
-
- Inchi: 1S/C16H15N5O2/c1-11-10-13(20-21(11)2)15-18-19-16(23-15)17-14(22)9-8-12-6-4-3-5-7-12/h3-10H,1-2H3,(H,17,19,22)/b9-8+
- InChI Key: IHVXTZXELUKFSF-CMDGGOBGSA-N
- SMILES: C(NC1=NN=C(C2C=C(C)N(C)N=2)O1)(=O)/C=C/C1=CC=CC=C1
Computed Properties
- Exact Mass: 309.12257474g/mol
- Monoisotopic Mass: 309.12257474g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 438
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 85.8Ų
(2E)-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5036-0024-2μmol |
(2E)-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide |
1019101-48-4 | 2μmol |
$57.0 | 2023-09-10 | ||
| Life Chemicals | F5036-0024-5μmol |
(2E)-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide |
1019101-48-4 | 5μmol |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5036-0024-10μmol |
(2E)-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide |
1019101-48-4 | 10μmol |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5036-0024-20μmol |
(2E)-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide |
1019101-48-4 | 20μmol |
$79.0 | 2023-09-10 | ||
| Life Chemicals | F5036-0024-1mg |
(2E)-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide |
1019101-48-4 | 1mg |
$54.0 | 2023-09-10 | ||
| Life Chemicals | F5036-0024-2mg |
(2E)-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide |
1019101-48-4 | 2mg |
$59.0 | 2023-09-10 | ||
| Life Chemicals | F5036-0024-3mg |
(2E)-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide |
1019101-48-4 | 3mg |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5036-0024-4mg |
(2E)-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide |
1019101-48-4 | 4mg |
$66.0 | 2023-09-10 | ||
| Life Chemicals | F5036-0024-5mg |
(2E)-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide |
1019101-48-4 | 5mg |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5036-0024-10mg |
(2E)-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide |
1019101-48-4 | 10mg |
$79.0 | 2023-09-10 |
(2E)-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide Related Literature
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on (2E)-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide
Recent Advances in the Study of (2E)-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide (CAS: 1019101-48-4)
The compound (2E)-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide (CAS: 1019101-48-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This molecule, characterized by its unique oxadiazole and pyrazole moieties, has been the subject of several studies aimed at elucidating its biological activity, mechanism of action, and potential as a drug candidate.
Recent research has focused on the synthesis and optimization of this compound, with particular emphasis on its role as a kinase inhibitor. Studies have demonstrated its ability to selectively target specific kinases involved in inflammatory and oncogenic pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry highlighted its efficacy in inhibiting JAK2/STAT3 signaling, a pathway implicated in various cancers and autoimmune diseases. The compound's IC50 values were found to be in the low micromolar range, suggesting promising therapeutic potential.
In addition to its kinase inhibitory properties, (2E)-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide has also been investigated for its anti-inflammatory and anti-proliferative effects. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, while also inhibiting the growth of several cancer cell lines, including MCF-7 and A549. These findings underscore its dual potential as both an anti-inflammatory and anti-cancer agent.
Further investigations into the pharmacokinetic properties of this compound have revealed favorable absorption and distribution profiles, although challenges remain in optimizing its metabolic stability and oral bioavailability. Recent advancements in formulation strategies, such as nanoparticle-based delivery systems, are being explored to enhance its therapeutic efficacy and reduce potential side effects. These developments are critical for advancing this compound from preclinical studies to clinical trials.
In conclusion, (2E)-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide represents a promising candidate for further development in the treatment of inflammatory diseases and cancer. Ongoing research is expected to provide deeper insights into its mechanism of action and therapeutic potential, paving the way for its eventual clinical application.
1019101-48-4 ((2E)-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)